molecular formula C13H14O5 B8460814 2-(1-Ethoxycarbonyl-2-oxo-propyl)-benzoic acid

2-(1-Ethoxycarbonyl-2-oxo-propyl)-benzoic acid

Cat. No.: B8460814
M. Wt: 250.25 g/mol
InChI Key: HBSUPIOTNMTAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethoxycarbonyl-2-oxo-propyl)-benzoic acid is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

2-(1-ethoxy-1,3-dioxobutan-2-yl)benzoic acid

InChI

InChI=1S/C13H14O5/c1-3-18-13(17)11(8(2)14)9-6-4-5-7-10(9)12(15)16/h4-7,11H,3H2,1-2H3,(H,15,16)

InChI Key

HBSUPIOTNMTAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (ice/water bath) stirred mixture of 2-bromobenzoic acid (20.1 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol) in 1,4-dioxane (200 ml) sodium hydride (8 g, 0.2 mol, 60% dispersion in mineral oil) was added in small portions. After addition the cold bath was removed and the reaction mixture was allowed to stir at ambient temperature for 10 min. Copper (I) bromide (15.2 g, 0.106 mol) was added in portions and the obtained mixture was heated at reflux for 1 h. It was allowed to cool and stirred overnight at ambient temperature. The obtained green suspension was quenched with ethyl acetate (200 ml) and ice (300 g) and acidified with concentrated HCl (50 ml). The organic phase was washed with aq. 2 M HCl (2×100 ml) and brine, dried (Na2SO4) and evaporated in vacuo. The remaining mineral oil was removed by decantation after shaking with heptane (3×100 ml) and evaporation. Yield ca. 20 g, pale-yellow oil. The crude product was used in the next step without further purification. LC-MS (m/z) 205 ([M−CO2]+); tR=0.91. 1H NMR (500 MHz, DMSO-d6): mixture of at least 3 tautomers.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
13.01 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Copper (I) bromide
Quantity
15.2 g
Type
catalyst
Reaction Step Three

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